molecular formula C7H13BF4N2 B1592111 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 307492-75-7

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No. B1592111
M. Wt: 212 g/mol
InChI Key: KNIWGPCMWBGRBE-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is a type of ionic liquid with a trialkyl substitution imidazolium cation . It is a white solid salt with a molecular weight of 212 . The CAS Number is 307492-75-7 .


Synthesis Analysis

This ionic liquid is synthesized using a two-step method . After synthesis, the final product is dried for 48 hours under vacuum .


Molecular Structure Analysis

The empirical formula of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is C7H13BF4N2 . The InChI code is 1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 .


Chemical Reactions Analysis

This ionic liquid has been used as an electrolyte for high-voltage supercapacitors . The performance of the electrolyte can be improved with an appropriate ratio of the ionic liquid .


Physical And Chemical Properties Analysis

The physico-chemical properties such as density, viscosity, and electrical conductivity of the binary mixture system were measured from 288.15 to 333.15 K . The temperature dependences of density, viscosity, and electrical conductivity were illustrated and discussed by the Vogel-Fulcher-Tamman (VFT) equation and Arrhenius equation .

Scientific Research Applications

Electrochemical Applications

Ionic liquids, including 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate, are extensively researched for their electrochemical applications. For instance, they serve as highly efficient electrolytes in electrooxidation processes, such as the one-pot synthesis of dimethoxymethane from methanol, showcasing high conversion and selectivity rates, along with excellent current efficiency (Li et al., 2017). Furthermore, these ionic liquids are pivotal in the electrodeposition of metals and semiconductors, as demonstrated by the successful electrodeposition of tellurium, lead, and lead telluride from a room-temperature ionic liquid, providing a novel approach to material synthesis (Tsai et al., 2014).

Materials Science and Catalysis

In materials science, 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate is utilized for its ability to enhance the properties of polymers and composites. An example includes its use in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, where the addition of the ionic liquid significantly improved the membrane's separation performance and transport properties (Rabiee et al., 2015). This illustrates the potential of ionic liquids in advancing gas separation technologies.

Organic Synthesis and Solvent Properties

The unique solvent properties of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate facilitate various reactions in organic synthesis. For example, it enables efficient and halide-free synthesis of new, cost-effective ionic liquids, showcasing the versatility of ionic liquids in synthesizing themselves and other compounds (Holbrey et al., 2002). Additionally, its application in biphasic hydroformylation reactions highlights its potential as an alternative solvent to traditional organic solvents, offering new pathways for catalytic processes (Stenzel et al., 2002).

Safety And Hazards

The safety information includes GHS07 Pictograms and the signal word is "Warning" . The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The use of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate as an electrolyte for high-voltage supercapacitors shows promise . When the concentration of the ionic liquid increased to 0.8 mol L −1, the maximum operative voltage increased to 5.9 V, and the specific capacitance achieves 142.6 F g −1 . This suggests that ionic liquid-based mixtures with excellent characteristics are applicable as high-voltage electrolytes for supercapacitors .

properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWGPCMWBGRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049266
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

CAS RN

307492-75-7
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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